1-Adamantyl(phenyl)methanone

説明

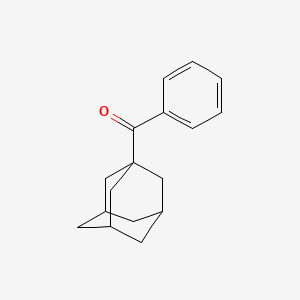

1-Adamantyl(phenyl)methanone is a chemical compound with the molecular formula C17H20O and a molecular weight of 240.34 . It is a derivative of adamantane, a type of diamondoid, which are cage-like, highly symmetric, saturated hydrocarbons .

Synthesis Analysis

The synthesis of 1-Adamantyl(phenyl)methanone involves several methods . One method involves the reaction with triethylamine and palladium diacetate in N,N,N,N,N,N-hexamethylphosphoric triamide at 65 degrees Celsius for 5 hours . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The molecular structure of 1-Adamantyl(phenyl)methanone is based on the adamantane core, a highly symmetrical, cage-like structure . This core is then modified with a phenyl group and a methanone group to create the final compound .Chemical Reactions Analysis

1-Adamantyl(phenyl)methanone, like other adamantane derivatives, is highly reactive, making it a useful starting material for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .科学的研究の応用

Medicinal Chemistry

1-Adamantyl(phenyl)methanone, due to its adamantane structure, is of significant interest in medicinal chemistry. The adamantane moiety is known for its bioactive properties, making it a valuable scaffold for drug development. This compound can be utilized in designing novel therapeutic agents that target neurodegenerative diseases like Alzheimer’s, where adamantane derivatives have shown promise due to their ability to interact with brain enzymes and receptors .

Catalyst Development

In the field of catalysis, 1-Adamantyl(phenyl)methanone could be explored as a potential ligand for transition metal catalysts. Its rigid structure can impart high thermal stability and resistance to oxidative degradation, which is advantageous for catalysts used in high-temperature industrial processes .

Nanomaterials

The unique cage-like structure of adamantane derivatives makes them suitable for the development of nanomaterials. 1-Adamantyl(phenyl)methanone can be incorporated into the design of nanocarriers for drug delivery, enhancing the solubility and stability of therapeutic compounds .

Surface Recognition Studies

Surface recognition involves the interaction of molecules with various surfaces to induce specific responses. 1-Adamantyl(phenyl)methanone could be used in surface recognition studies due to its ability to form stable complexes with host molecules, which is crucial in sensor technology and molecular imprinting .

High-Energy Fuels and Oils

The high reactivity of adamantane derivatives allows for their use in synthesizing high-energy fuels and oils. 1-Adamantyl(phenyl)methanone, with appropriate functionalization, could serve as a precursor for the synthesis of such compounds, offering enhanced performance and stability .

Polymerization Reactions

Adamantane derivatives are known to participate in polymerization reactions to create high-performance polymers. 1-Adamantyl(phenyl)methanone could be used as a monomer to produce thermally stable polymers with diamond-like properties, useful in advanced material applications .

Bioactive Compound Synthesis

The synthesis of bioactive compounds often requires building blocks that can impart desired biological properties. 1-Adamantyl(phenyl)methanone can be a key intermediate in the synthesis of compounds with potential antibacterial, antiviral, or anticancer activities .

Quantum-Chemical Calculations

Quantum-chemical calculations are essential for understanding the electronic structure of molecules. 1-Adamantyl(phenyl)methanone can be studied using computational methods to elucidate its reactivity patterns and to predict its behavior in various chemical transformations, which is valuable in the design of new materials and drugs .

将来の方向性

The future directions of research into 1-Adamantyl(phenyl)methanone and other adamantane derivatives are promising. They are becoming increasingly popular due to their various pharmacological effects . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel drugs and materials .

作用機序

Target of Action

Adamantane derivatives have been found to be involved in various biochemical processes . For instance, some adamantane derivatives have been found to interact with the HSD11B1 and HSD11B1L proteins .

Mode of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical and catalytic transformations . They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Result of Action

The high reactivity of adamantane derivatives suggests that they could potentially induce significant changes in the cellular environment .

特性

IUPAC Name |

1-adamantyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXCOHWIYKULSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329898 | |

| Record name | adamantanyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantyl(phenyl)methanone | |

CAS RN |

31919-47-8 | |

| Record name | Methanone,7)]dec-1-yl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantanyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)